4-FLUORO-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE
Overview
Description
4-FLUORO-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-FLUORO-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets in the body. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-FLUORO-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE can be compared with other benzimidazole derivatives such as:
Omeprazole: Used as a proton pump inhibitor in the treatment of gastric ulcers.
Bendamustine: An anticancer agent used in chemotherapy.
Fenbendazole: An anthelmintic used to treat parasitic infections.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4-fluoro-N-[3-(1-methylbenzimidazol-2-yl)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-22-16-6-3-2-5-15(16)21-17(22)7-4-12-20-18(23)13-8-10-14(19)11-9-13/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJXGJSGFXQFFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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